molecular formula C23H24N4OS B10997495 N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide

Cat. No.: B10997495
M. Wt: 404.5 g/mol
InChI Key: MHXFFXPCJDXOGZ-UHFFFAOYSA-N
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Description

. It belongs to the class of benzimidazoles , which are organic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles exhibit diverse biological activities and are of interest in drug discovery and medicinal chemistry.

Preparation Methods

Synthetic Routes:: The synthetic routes for N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide are not extensively documented. scaffold hopping strategies have been employed to design related compounds. For example, the pyrazole-benzoic scaffold has been modified to create derivatives of interest .

Chemical Reactions Analysis

Reactivity:: N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation reactions involving the thiophene ring.

    Reduction: Reduction reactions affecting functional groups.

    Substitution: Substitution reactions at various positions.

Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain elusive due to limited data. Researchers would need to explore suitable reagents and optimize reaction conditions.

Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions. Further experimental studies are required to elucidate these products.

Scientific Research Applications

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing functional materials.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unclear. it may interact with molecular targets such as Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play essential roles in cell cycle regulation and cell division.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited information, researchers can explore related benzimidazole derivatives. Notable compounds include those with similar scaffolds or functional groups, emphasizing the uniqueness of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C23H24N4OS/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28)

InChI Key

MHXFFXPCJDXOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4)C5CCCC5)C

Origin of Product

United States

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